molecular formula C24H32F3N3O3 B14760520 ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone

Cat. No.: B14760520
M. Wt: 467.5 g/mol
InChI Key: XODZHBRBMWVREU-RJSMDTJLSA-N
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Description

The compound ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple chiral centers and functional groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone involves several steps, including the formation of the cyclopentene ring, the introduction of the isopropyl and methoxytetrahydropyran groups, and the attachment of the naphthyridinyl methanone moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((1S,4S)-1-isopropyl-4-((3S,4S)-3-methoxytetrahydro-2H-pyran-4-ylamino)cyclopent-2-enyl)(3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)methanone include other cyclopentene derivatives, naphthyridinyl compounds, and molecules with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H32F3N3O3

Molecular Weight

467.5 g/mol

IUPAC Name

[(1S,4S)-4-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopent-2-en-1-yl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H32F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h4,7,10,12,15,18,20-21,29H,5-6,8-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1

InChI Key

XODZHBRBMWVREU-RJSMDTJLSA-N

Isomeric SMILES

CC(C)[C@]1(C[C@@H](C=C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F

Canonical SMILES

CC(C)C1(CC(C=C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F

Origin of Product

United States

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